![molecular formula C25H14Br2 B070725 2,7-Dibromo-9,9'-spirobifluorene CAS No. 171408-84-7](/img/structure/B70725.png)
2,7-Dibromo-9,9'-spirobifluorene
Overview
Description
2,7-Dibromo-9,9’-spirobifluorene is a 9,9 substituted poly (2,7-fluorene) that is synthesized from 2,7-dribromo-9-fluorenone . It has high photoluminescence and electroluminescent quantum efficiency, making it useful in the development of organic electronic devices .
Synthesis Analysis
The compound is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . This process results in a 9,9 substituted poly (2,7-fluorene) .Molecular Structure Analysis
The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the color stability by preventing the formation of aggregates or excimers .Chemical Reactions Analysis
The compound is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl .Physical And Chemical Properties Analysis
The compound has a density of 1.7±0.1 g/cm3, a boiling point of 557.4±50.0 °C at 760 mmHg, and a flash point of 335.1±29.4 °C . It has a molecular weight of 474.19 g/mol .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs)
2,7-Dibromo-9,9’-spirobifluorene can be used in the preparation of 9,9’-spirobifluorene-based small molecules, which can further be utilized as host materials in organic light emitting diodes (OLEDs) .
Synthesis of Semiconducting Molecules
This compound serves as an intermediate used for the synthesis of semiconducting molecules .
Polymers with a Spirobifluorene Core
It is used in the synthesis of polymers with a spirobifluorene core for applications in highly efficient OLEDs and perovskite solar cells .
Control of Molecular Interaction
2,7-Dibromo-9,9’-spirobifluorene offers the prospect of controlling the molecular interaction of fluorene derivatives in the solid state by its sp3 carbon and twisted non-coplanar structure . This prevents the close packing of molecules and generates amorphous glass materials with morphological stability .
High Photoluminescence and Electroluminescent Quantum Efficiency
2,7-Dibromo-9,9’-spirobifluorene is a 9,9 substituted poly(2,7-fluorene) that is synthesized from 2,7-dribromo-9-fluorenone by reacting with a Grignard reagent of 2-bromobiphenyl . It has high photoluminescence and electroluminescent quantum efficiency .
High Triplet Energy and Elevated Glass Transition Temperature
The spirobifluorene core at 9-position can provide certain characteristics like higher triplet energy, elevated glass transition temperature, and thermal and chemical stabilities .
Mechanism of Action
Target of Action
2,7-Dibromo-9,9’-spirobifluorene is primarily used in the development of organic electronic devices . Its primary targets are the electronic structures within these devices, specifically the host materials in organic light-emitting diodes (OLEDs) .
Mode of Action
The compound interacts with its targets by being utilized in the preparation of 9,9’-spirobifluorene-based small molecules . These small molecules can then be used as host materials in OLEDs . The high photoluminescence and electroluminescent quantum efficiency of 2,7-Dibromo-9,9’-spirobifluorene make it a valuable component in these devices .
Biochemical Pathways
It contributes to the generation of amorphous glass materials with morphological stability . This stability is essential for the efficient operation of OLEDs.
Pharmacokinetics
Its properties relevant to its use in electronic devices include its solid form and high photoluminescence and electroluminescent quantum efficiency .
Result of Action
The use of 2,7-Dibromo-9,9’-spirobifluorene in OLEDs results in devices with high efficiency and stability . Its high photoluminescence and electroluminescent quantum efficiency contribute to the overall performance of these devices .
Safety and Hazards
Future Directions
The compound can be used in the preparation of 9,9’-spirobifluorene-based small molecules, which can further be utilized as host materials in organic light emitting diodes (OLEDs) . This suggests potential applications in the field of organic electronics.
Relevant Papers The compound has been discussed in several papers. For instance, a paper titled “Improved Synthesis of 2,2‘-Dibromo-9,9‘-spirobifluorene and Its 2,2‘-Bisdonor-7,7‘-bisacceptor-Substituted Fluorescent Derivatives” discusses its synthesis . Another paper titled “Molecular structure simplification of the most common hole transport materials in perovskite solar cells” discusses its use in perovskite solar cells .
properties
IUPAC Name |
2',7'-dibromo-9,9'-spirobi[fluorene] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14Br2/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJLZKCEPFAKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Br)C6=C4C=C(C=C6)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573926 | |
Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibromo-9,9'-spirobifluorene | |
CAS RN |
171408-84-7 | |
Record name | 2,7-Dibromo-9,9'-spirobi[fluorene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Dibromo-9,9'-spirobi[9H-fluorene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key advantages of the described synthesis for 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene?
A1: The research highlights several advantages of the synthetic procedure for 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene:
- High product yields: The synthesis leads to a high yield of the desired product, making it an efficient process [, ].
- Easy purification: The product can be easily purified, simplifying the overall synthesis [, ].
- Large-scale production: The procedure is scalable, allowing for the production of larger quantities of the compound [, ].
Q2: Why is the solubility of 2,7-Dibromo-2′,3′,6′,7′-tetra(2-methylbutyloxy)spirobifluorene important for its potential applications?
A2: The ether-protected 2,7-Dibromo-9,9′-spirobifluorene exhibits good solubility in organic solvents. This characteristic is crucial for applications like organic light-emitting diodes (OLEDs) because it enables the formation of thin films through solution processing techniques like spin-coating [, ]. This solubility facilitates the incorporation of the compound into various device architectures.
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